Ciprafamide

Description

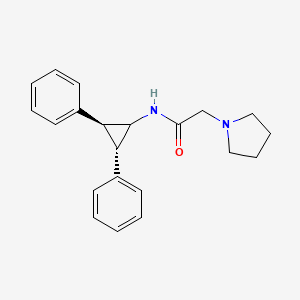

Ciprafamide (CAS: 35452-73-4) is a heterocyclic compound with the molecular formula C₂₁H₂₄N₂O and the IUPAC name N-(cis-2,trans-3-diphenylcyclopropyl)-1-pyrrolidineacetamide . It was first listed in the International Nonproprietary Names (INN) registry in 1976–1977, indicating its recognition as a investigational drug . Structurally, it features a diphenylcyclopropyl group linked to a pyrrolidineacetamide moiety, distinguishing it from other heterocyclic agents.

Properties

CAS No. |

35452-73-4 |

|---|---|

Molecular Formula |

C21H24N2O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-[(2S,3S)-2,3-diphenylcyclopropyl]-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C21H24N2O/c24-18(15-23-13-7-8-14-23)22-21-19(16-9-3-1-4-10-16)20(21)17-11-5-2-6-12-17/h1-6,9-12,19-21H,7-8,13-15H2,(H,22,24)/t19-,20-/m1/s1 |

InChI Key |

OZAREULYFHAGNW-WOJBJXKFSA-N |

SMILES |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1CCN(C1)CC(=O)NC2[C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ciprafamide; Z 839. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciprafamide involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation are likely involved.

Industrial Production Methods: Industrial production of this compound would typically involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ciprafamide can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ciprafamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ciprafamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation and not fully understood .

Comparison with Similar Compounds

Therapeutic Indications :

- It acts as an amino acid acetyl derivative, though its exact mechanism remains under investigation .

- Anticonvulsant Potential: Early research suggests additional activity against seizures, though this remains less characterized .

- Contradictory Classifications : Some sources ambiguously label it as "antiamebic" or "antipsychotic" , likely reflecting historical misclassifications or exploratory studies in diverse therapeutic areas.

Ciprafamide belongs to a broader class of heterocyclic compounds targeting cardiovascular and neurological disorders. Below is a comparative analysis of its structural analogs and functionally related antiarrhythmics:

Table 1: Key Antiarrhythmic Compounds in Research (1990s–2000s)

Structural and Functional Insights :

This compound vs. Ambasilide: While both target arrhythmias, Ambasilide exhibits broader channel-blocking activity (K⁺ and β-adrenoceptors), whereas this compound’s acetyl-derivative structure suggests a unique pathway . Neither compound has advanced beyond early clinical trials, highlighting challenges in balancing efficacy and safety.

This compound vs. Cariporide :

- Cariporide’s failure due to increased mortality underscores the risks of NHE-1 inhibition in ischemia-reperfusion injury. This compound’s mechanism, while unclear, may avoid this liability .

This compound vs. Eniporide :

- Both target ion exchange pathways, but Eniporide’s specificity for NHE-1 contrasts with this compound’s undefined cardiac targets .

Contradictory Therapeutic Classifications :

- erroneously groups this compound with antipsychotics (e.g., Cinuperone), likely due to shared heterocyclic scaffolds.

- The "antiamebic" label in may stem from misclassification or outdated preclinical screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.